(4-Benzylpiperazin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a cycloheptapyrazole moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the benzyl group through nucleophilic substitution. The cycloheptapyrazole moiety is then synthesized separately and coupled with the piperazine derivative under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or cycloheptapyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone: shares similarities with other piperazine derivatives and cycloheptapyrazole compounds.
Orphenadrine: A compound with a similar piperazine structure, used as a muscle relaxant.
Ketamine: Another compound with a similar structure, known for its anesthetic properties.
Uniqueness
What sets this compound apart is its unique combination of the piperazine and cycloheptapyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H26N4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H26N4O/c25-20(19-17-9-5-2-6-10-18(17)21-22-19)24-13-11-23(12-14-24)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H,21,22) |
InChI Key |
KUHTWQANXBEQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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